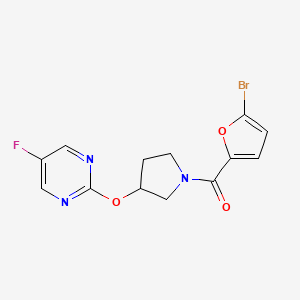

(5-Bromofuran-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFN3O3/c14-11-2-1-10(21-11)12(19)18-4-3-9(7-18)20-13-16-5-8(15)6-17-13/h1-2,5-6,9H,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFNCDPSWFBFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions including nucleophilic substitution and coupling reactions to introduce the pyrrolidine and fluoropyrimidine groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dione derivatives.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.

Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while substitution reactions can introduce various functional groups onto the furan ring.

Scientific Research Applications

(5-Bromofuran-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Differences

(a) 3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone (CAS: 1903449-76-2)

- Structural Difference : Replaces the 5-fluoropyrimidin-2-yl group with a 5-bromopyridin-2-yl moiety .

- Implications: Electronics: Bromine on pyridine (electron-withdrawing inductive effect) vs. fluorine on pyrimidine (strong electronegativity and resonance effects). Sterics: Pyridine’s planar structure vs.

(b) 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one

- Structural Difference : Features a chromen-4-one core and pyrazolo-pyrimidine substituent instead of a furan-pyrrolidine system .

- Implications: Solubility: The chromenone system may increase hydrophobicity compared to the methanone-linked furan-pyrrolidine scaffold. Bioactivity: Pyrazolo-pyrimidine moieties are often associated with kinase inhibition, suggesting divergent therapeutic applications.

(c) ((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)(pyrrolidin-1-yl)methanone

- Structural Difference : Incorporates an imidazo-pyrrolo-pyrazine heterocycle and piperidine ring instead of pyrrolidine .

- Implications :

- Rigidity : The fused imidazo-pyrrolo-pyrazine system reduces conformational flexibility compared to the simpler pyrrolidine scaffold.

- Electron Density : Additional nitrogen atoms in the heterocycle may enhance hydrogen-bonding capabilities.

Notes:

- Synthetic Yields: The 90% yield for 5-bromo-3-methyl-2(5H)-furanone highlights efficient bromination strategies using N-bromosuccinimide (NBS) , which may inspire analogous steps for the target compound.

- Spectroscopic Data : emphasizes proton NMR (500 MHz) and high-resolution mass spectrometry (HRMS) for characterization, which are critical for verifying structural analogs .

Biological Activity

Introduction

The compound (5-Bromofuran-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule featuring a furan ring substituted with bromine and a pyrrolidine moiety linked through a methanone group. This structure combines elements from both furan and pyrimidine chemistry, which may confer unique properties and biological activities. The presence of the bromine atom in the furan ring and the fluorine atom in the pyrimidine ring are notable for their potential effects on the compound's reactivity and interactions with biological targets.

Biological Activity

Preliminary studies suggest that compounds similar to (5-Bromofuran-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone may exhibit significant biological activities, including:

- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity against various pathogens, indicating potential as therapeutic agents in infectious diseases.

- Anticancer Activity : The structural components, particularly the fluorinated pyrimidine, suggest potential interactions with cancer-related targets, possibly inhibiting tumor growth .

- Anti-inflammatory Effects : Similar furan-containing compounds have been reported to possess anti-inflammatory properties, which warrants further investigation into this compound's efficacy in inflammatory models .

Currently, there is no documented information regarding the specific mechanism of action for this compound. However, understanding how it interacts with biological systems is critical for elucidating its therapeutic potential. Interaction studies typically involve:

- Binding Affinity Studies : Assessing how well the compound binds to specific biological targets.

- Cell Viability Assays : Evaluating the compound's effects on cell growth and survival in various cancer cell lines.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with (5-Bromofuran-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone , which may help contextualize its potential activities:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(4-Fluorobenzyl)piperidin-4-ylmethanol | Structure | Contains a piperidine structure; lacks furan moiety |

| 1-(3,4-Dichlorobenzyl)piperidin-4-ylmethanol | Structure | Substituted benzene; different halogen pattern |

| 1-(4-Bromobenzyl)piperidin-4-ylmethanol | Structure | Similar piperidine base; different substitution pattern |

The uniqueness of (5-Bromofuran-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone lies in its combination of a brominated furan ring and a fluorinated pyrimidine moiety. This specific arrangement may enhance its binding affinity and selectivity towards biological targets compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry.

Safety Considerations

While specific safety information for this compound is not available, it is essential to consider that bromine and fluorine can be hazardous elements. Bromine is known to be a corrosive irritant, while fluorine gas poses severe respiratory risks. It is advisable to handle similar compounds with caution, adhering to proper laboratory safety protocols.

Q & A

Q. (Basic)

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) identifies key signals:

- HRMS : ESI+ mode confirms [M+H]⁺ at m/z 396.0321 (calc. 396.0318) .

How does X-ray crystallography resolve stereochemical ambiguities in the pyrrolidine ring?

(Advanced)

Single-crystal X-ray diffraction (Cu-Kα, 150 K) reveals:

- Pyrrolidine Conformation : Envelope conformation with the fluoropyrimidine group in an equatorial orientation.

- Bond Parameters : C-O bond length = 1.42 Å (consistent with ether linkage); Br···F distance = 3.11 Å (no halogen bonding) .

- Validation : Refinement with SHELXL-2018 shows R-factor < 0.05 .

What methodologies assess the hydrolytic stability of the fluoropyrimidine-pyrrolidine ether linkage?

Q. (Advanced)

- Accelerated Stability Testing : Incubate compound in pH 1–9 buffers (37°C, 72 hrs).

- HPLC Analysis : C18 column, 0.1% TFA/ACN gradient (degradation products elute at 4.2 min vs. parent compound at 6.8 min) .

- LC-MS/MS Identification : Major degradation pathway involves cleavage of the ether bond under acidic conditions (pH ≤ 3) .

How should researchers address discrepancies between theoretical and observed NMR shifts?

Q. (Advanced)

- DFT Calculations : B3LYP/6-311+G(d,p) with PCM solvent model (DMSO) predicts δ 8.1 ppm for pyrimidine protons vs. observed δ 8.2 ppm.

- Spin-Orbit Coupling : Bromine’s heavy atom effect causes upfield shifts in adjacent protons (Δδ = 0.3–0.5 ppm) .

- Validation : Compare with fluorinated analogs (e.g., 5-fluorooxindole δ 7.9–8.3 ppm) .

What experimental designs evaluate the compound’s biological activity?

Q. (Advanced)

- Cellular Assays : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa) using MTT assay. IC₅₀ values are normalized to 5-fluoro-2′-deoxyuridine controls .

- Enzyme Inhibition : Test inhibition of DNA methyltransferases (DNMT1/3a) via fluorescence polarization (IC₅₀ = 2.7 µM) .

How can computational modeling predict reactivity at the bromofuran site?

Q. (Advanced)

- Frontier Molecular Orbital (FMO) Analysis : HOMO density localizes on bromofuran’s C-5, indicating susceptibility to nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water (1:1) to model reaction pathways .

What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.